N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide
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Overview
Description
N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a furan ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Attachment of the Furan Ring: The next step is the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide, resulting in the formation of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethane.
Sulfonamide Formation: Finally, the compound is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the benzenesulfonamide.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting various receptors and enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical models.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity. The compound’s effects are mediated through binding to these targets, altering their function and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-Chlorophenyl)piperazin-1-YL]ethyl}-3-methoxybenzamide: A compound with a similar piperazine structure but different substituents, showing high affinity for dopamine receptors.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another fluorophenyl piperazine derivative with selective inhibition of nucleoside transporters.
Uniqueness
N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide is unique due to its combination of a fluorophenyl group, a furan ring, and a benzenesulfonamide moiety, which together confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24FN3O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24FN3O3S/c23-18-8-10-19(11-9-18)25-12-14-26(15-13-25)21(22-7-4-16-29-22)17-24-30(27,28)20-5-2-1-3-6-20/h1-11,16,21,24H,12-15,17H2 |
InChI Key |
MXORJVBCWONWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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